Product packaging for 5-(4-Fluorophenyl)-2-methylpyrimidine(Cat. No.:CAS No. 82525-21-1)

5-(4-Fluorophenyl)-2-methylpyrimidine

Cat. No.: B13104617
CAS No.: 82525-21-1
M. Wt: 188.20 g/mol
InChI Key: YZMVDALGMYQVNO-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methylpyrimidine is a fluorinated pyrimidine derivative that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and pharmaceutical research. Compounds featuring a pyrimidine ring substituted with fluorophenyl groups are of significant interest in the development of active pharmaceutical ingredients, particularly in the synthesis of statin类药物 like rosuvastatin . The specific substitution pattern on this heteroaromatic core makes it a versatile precursor for further chemical transformations, enabling researchers to explore structure-activity relationships and develop novel therapeutic agents. This compound is offered exclusively for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FN2 B13104617 5-(4-Fluorophenyl)-2-methylpyrimidine CAS No. 82525-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82525-21-1

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methylpyrimidine

InChI

InChI=1S/C11H9FN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3

InChI Key

YZMVDALGMYQVNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 4 Fluorophenyl 2 Methylpyrimidine

Retrosynthetic Analysis of 5-(4-Fluorophenyl)-2-methylpyrimidine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, two primary retrosynthetic disconnections are considered logical.

The first approach involves a Carbon-Carbon (C-C) bond disconnection between the pyrimidine (B1678525) ring at the C5 position and the 4-fluorophenyl group. This strategy points towards a cross-coupling reaction as the final key step in the synthesis. The necessary precursors, or synthons, would be a 5-halo-2-methylpyrimidine (such as 5-bromo- or 5-iodo-2-methylpyrimidine) and a suitable organometallic reagent of 4-fluorobenzene, for instance, 4-fluorophenylboronic acid or a 4-fluorophenyl organotin compound.

The second major disconnection strategy involves breaking the Carbon-Nitrogen (C-N) bonds within the pyrimidine ring itself. This approach is characteristic of classical pyrimidine syntheses, which typically involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. advancechemjournal.com In this case, the retrosynthesis would lead back to acetamidine (B91507) and a 1,3-dielectrophile containing the 4-fluorophenyl moiety, such as 2-(4-fluorophenyl)malondialdehyde or a related equivalent.

These two distinct retrosynthetic pathways highlight the main established methods for constructing the this compound scaffold: building the pyrimidine ring with the aryl substituent already in place or attaching the aryl substituent to a pre-formed pyrimidine ring.

Established Synthetic Routes to this compound

The synthesis of 5-arylpyrimidines is well-documented, employing both time-honored condensation methods and modern catalytic cross-coupling reactions.

Classical Condensation Reactions for Pyrimidine Ring Formation

The most traditional and fundamental method for constructing the pyrimidine core is the Prinzbach pyrimidine synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine. To synthesize this compound via this route, one would require acetamidine and a precursor like 2-(4-fluorophenyl)malondialdehyde or another suitable three-carbon electrophilic component bearing the 4-fluorophenyl group at the central carbon.

The general reaction involves the condensation of the amidine's nitrogen atoms with the carbonyl groups of the 1,3-dicarbonyl compound, followed by a dehydration step to form the aromatic pyrimidine ring. While this method is robust, the synthesis of the required substituted 1,3-dicarbonyl precursor can sometimes be challenging. Variations of this approach utilize other three-carbon synthons with appropriate leaving groups that can react with amidines to yield the desired pyrimidine. organic-chemistry.org

Modern Cross-Coupling Strategies for Aromatic Substitutions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form C-C bonds. These methods are particularly effective for synthesizing 5-arylpyrimidines like the target compound. semanticscholar.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most powerful and widely used cross-coupling methods. semanticscholar.orgmdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would entail the reaction of 5-bromo-2-methylpyrimidine (B124572) with 4-fluorophenylboronic acid. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and solvent. semanticscholar.orgmdpi.com

Stille Coupling: The Stille coupling reaction provides another effective route, involving the reaction of an organostannane (organotin compound) with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org To produce this compound, 5-bromo-2-methylpyrimidine could be coupled with (4-fluorophenyl)tributylstannane. A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the final product. libretexts.org

Coupling ReactionHalide PrecursorOrganometallic PrecursorTypical CatalystKey AdvantagesKey Disadvantages
Suzuki-Miyaura 5-Bromo-2-methylpyrimidine4-Fluorophenylboronic acidPd(PPh₃)₄, Pd(dppf)Cl₂Mild conditions, low toxicity of boron reagents, wide functional group tolerance.Boronic acids can be sensitive to dehydration.
Stille 5-Bromo-2-methylpyrimidine(4-Fluorophenyl)tributylstannanePd(PPh₃)₄, Pd(dba)₂Stable and readily prepared organotin reagents.High toxicity of tin compounds and byproducts.

Novel Synthetic Approaches for this compound Derivatives

Research into pyrimidine synthesis continues to evolve, with a focus on developing more efficient, sustainable, and versatile methods. These novel approaches are applicable to the synthesis of both the parent compound and its derivatives.

Catalytic Methods in Pyrimidine Synthesis

Recent advancements have introduced a variety of catalytic systems to streamline pyrimidine synthesis, often improving yields and reducing the need for harsh reaction conditions. These methods can be applied to both the initial ring formation and subsequent derivatization.

Copper and Nickel Catalysis: Beyond palladium, less expensive metals like copper and nickel have emerged as effective catalysts for C-C and C-N bond formations. mdpi.comorgsyn.org For instance, copper-catalyzed tandem reactions have been described for the synthesis of sulfonamide pyrimidine derivatives. mdpi.com Nickel-catalyzed Suzuki-Miyaura couplings are also gaining traction as a more economical alternative to palladium for coupling aryl halides with boronic acids. orgsyn.org These methods could be adapted for the synthesis of this compound.

Iridium Catalysis: Iridium-pincer complexes have been utilized for the regioselective synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. mdpi.com This offers a more atom-economical approach by using readily available alcohols as starting materials.

Multicomponent Reactions: Catalyzed multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants. acs.org Various catalysts, including β-cyclodextrin and ZnCl₂, have been employed to facilitate the one-pot synthesis of diverse pyrimidine derivatives. mdpi.comorganic-chemistry.org Such a strategy could potentially construct the this compound skeleton in a single, efficient operation.

Catalytic MethodCatalyst TypeReactantsPotential Advantage
Nickel-Catalyzed Coupling NiCl₂(PCy₃)₂5-Halo-2-methylpyrimidine, 4-Fluorophenylboronic acidLower cost compared to palladium.
Iridium-Catalyzed Annulation PN5P-Ir–pincer complexesAcetamidine, AlcoholsHigh atom economy, use of simple starting materials.
Multicomponent Synthesis β-cyclodextrin, ZnCl₂Aldehyde, Amidine, etc.High efficiency, one-pot synthesis.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines. powertechjournal.com

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times, often from hours to minutes, and improve product yields. powertechjournal.comresearchgate.net This technique has been successfully applied to both condensation reactions for pyrimidine ring formation and Suzuki coupling reactions. semanticscholar.orgresearchgate.net

Ultrasonic Activation: Sonication provides another non-conventional energy source that can promote chemical reactions through acoustic cavitation, leading to shorter reaction times and higher yields under milder conditions. rasayanjournal.co.innih.gov

Solvent-Free Reactions and Green Solvents: Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids minimizes waste and hazards associated with volatile organic compounds (VOCs). rasayanjournal.co.inpowertechjournal.com Solventless approaches, sometimes using solid supports, have been developed for pyrimidine synthesis. researchgate.net Nickel-catalyzed Suzuki couplings have been successfully performed in "green" solvents such as 2-Me-THF. orgsyn.org

The application of these green methodologies to the synthesis of this compound can lead to more sustainable and economically viable production processes. rasayanjournal.co.inbenthamdirect.com

Chemoenzymatic Synthesis of this compound and Analogues

The integration of enzymatic methods in organic synthesis, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. nih.govrug.nl While specific literature detailing a chemoenzymatic route to this compound is not extensively documented, general principles of biocatalytic synthesis of pyrimidine derivatives can be applied.

Enzymes such as nucleoside 2'-deoxyribosyltransferases (NdTs) have been engineered to catalyze the transfer of nucleobases between various deoxyribonucleosides and their phosphorylated forms, including 5'-dNMPs, 5'-dNDPs, and 5'-dNTPs. mdpi.com This approach, however, is primarily suited for the synthesis of N-glycosidic pyrimidine analogues. mdpi.com For the synthesis of non-glycosidic pyrimidines like this compound, other enzyme classes would be more relevant. For instance, hydrolases, oxidoreductases, and transferases could be employed for the asymmetric synthesis of pyrimidine precursors or for the direct construction of the pyrimidine ring under mild conditions.

A plausible chemoenzymatic strategy could involve the enzymatic resolution of a key chiral intermediate or the use of a biocatalyst to facilitate the cyclocondensation step in the pyrimidine ring formation. For example, a lipase (B570770) could be used for the stereoselective acylation of a precursor alcohol, or a dehydrogenase could be employed for the stereoselective reduction of a ketone intermediate.

While direct enzymatic synthesis of this compound is not yet established, the broader field of biocatalysis offers promising tools that could be adapted for its synthesis and the preparation of its analogues with high efficiency and stereoselectivity. nih.gov

Derivatization Strategies for Structural Modification of this compound

Structural modifications of this compound are crucial for developing new analogues with potentially enhanced biological activities. These modifications can be targeted at the pyrimidine ring, the fluorophenyl moiety, or the methyl side chain.

The pyrimidine ring is a versatile scaffold that allows for various modifications. thieme-connect.deresearchgate.net Strategic functionalization at different positions of the pyrimidine ring can lead to a diverse range of derivatives. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack. However, electrophilic substitution can also be achieved under specific conditions. Nucleophilic aromatic substitution (SNAr) is a common method to introduce substituents at positions 5 and 7 of fused pyrimidine systems. nih.gov

Halogenation: Halogenation of the pyrimidine ring can introduce reactive handles for further functionalization through cross-coupling reactions. researchgate.net

Ring Transformation: Recent strategies have demonstrated the conversion of pyrimidines into other heterocyclic systems, such as pyridines, through a deconstruction-reconstruction approach. researchgate.net This involves nucleophilic addition, ring-opening, fragmentation, and subsequent ring-closing reactions. researchgate.net

Table 1: Potential Modifications on the Pyrimidine Ring
Reaction TypePositionReagents and ConditionsPotential Products
Nucleophilic Aromatic SubstitutionC4, C6Amines, AlkoxidesAmino- and alkoxy-substituted pyrimidines
HalogenationC5N-Halosuccinimides5-Halopyrimidines
Metal-Catalyzed Cross-CouplingHalogenated positionsBoronic acids (Suzuki), Alkynes (Sonogashira)Aryl- and alkynyl-substituted pyrimidines

The 4-fluorophenyl group offers opportunities for modification, primarily through reactions targeting the aromatic ring or the fluorine atom.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing group, although it is deactivating. Electrophilic substitution reactions such as nitration or halogenation would likely occur at the positions ortho to the fluorine.

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under certain conditions, although this is generally challenging on an electron-rich phenyl ring unless activated by other electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling: If a bromo or iodo group is present on the phenyl ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Substitutions on the Fluorophenyl Moiety
Reaction TypePositionReagents and ConditionsPotential Products
Electrophilic NitrationOrtho to FluorineHNO₃/H₂SO₄Nitro-substituted fluorophenyl derivatives
Suzuki Coupling (from a bromo-precursor)Position of BromineArylboronic acids, Pd catalyst, BaseBiphenyl derivatives

The 2-methyl group on the pyrimidine ring is a key site for functionalization. nih.gov The protons of the methyl group are acidic due to the electron-withdrawing nature of the pyrimidine ring, allowing for a variety of reactions.

Condensation Reactions: The active methyl group can undergo condensation reactions with aldehydes and ketones to form extended conjugated systems. For example, reaction with aromatic aldehydes can yield styryl-pyrimidine derivatives. nih.gov

Oxidation: The methyl group can be oxidized to a hydroxymethyl or formyl group, which can then be further transformed. nih.gov For instance, the oxidation of a methyl group to a hydroxymethyl group has been demonstrated in the synthesis of stable-isotope enriched 5-methylpyrimidines. nih.govnih.gov

Halogenation: The methyl group can be halogenated using reagents like N-bromosuccinimide (NBS) to introduce a reactive handle for subsequent nucleophilic substitution reactions.

Deprotonation and Alkylation: Treatment with a strong base can deprotonate the methyl group, and the resulting carbanion can be reacted with various electrophiles, such as alkyl halides, to introduce longer alkyl chains.

Table 3: Potential Side Chain Elaboration and Functionalization
Reaction TypeReagents and ConditionsPotential Products
Aldol-type CondensationAromatic aldehydes, BaseStyryl-pyrimidine derivatives
OxidationOxidizing agents (e.g., SeO₂)2-Formylpyrimidine or 2-carboxypyrimidine
HalogenationN-Halosuccinimides2-(Halomethyl)pyrimidine
AlkylationStrong base (e.g., LDA), Alkyl halide2-Alkylpyrimidine derivatives

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl 2 Methylpyrimidine

Rational Design Principles for 5-(4-Fluorophenyl)-2-methylpyrimidine Analogues

The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A common strategy involves the modification of the core scaffold to enhance interactions with biological targets. For instance, the pyrimidine (B1678525) ring can be considered a bioisostere for other aromatic systems and can be strategically substituted to modulate its electronic and steric properties.

In the broader context of pyrimidine derivatives, rational design often involves leveraging the structural features of known active compounds. For example, in the development of kinase inhibitors, the pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP. rsc.org The design of novel analogues would therefore focus on introducing substituents that can form key interactions, such as hydrogen bonds, with the target protein. The 4-fluorophenyl group, for instance, can participate in various non-covalent interactions, including hydrophobic and halogen bonding, which can be exploited in the design of more potent and selective inhibitors.

Another design principle is the exploration of the chemical space around the lead compound through systematic modifications. This can involve altering the substituents on the phenyl ring, replacing the methyl group with other alkyl or functional groups, or even modifying the pyrimidine core itself. The goal of these modifications is to probe the structure-activity landscape and identify key structural features that govern biological activity.

Exploration of Substituent Effects on Biological Activity of this compound

The biological activity of this compound is significantly influenced by the electronic, steric, and lipophilic properties of its substituents. Understanding these effects is crucial for the design of more effective analogues.

The electronic nature of the substituents on the pyrimidine ring can have a profound impact on its reactivity and its ability to interact with biological targets. The pyrimidine ring itself is an electron-deficient system, and the introduction of substituents can further modulate its electron density.

The 2-methyl group is an electron-donating group, which can slightly increase the electron density of the pyrimidine ring. In contrast, the 5-(4-fluorophenyl) group has a more complex electronic influence. The phenyl ring is generally electron-withdrawing, while the fluorine atom is a highly electronegative and electron-withdrawing substituent. This can create a specific electronic profile on the pyrimidine core that may be favorable for binding to certain biological targets. For instance, in the context of kinase inhibitors, the electronic properties of the pyrimidine ring can influence its ability to form hydrogen bonds with the hinge region of the kinase. cardiff.ac.uk

The steric and lipophilic properties of the 4-fluorophenyl group are critical determinants of the biological activity of this compound. The size and shape of this group can influence how the molecule fits into the binding pocket of a target protein. The fluorine atom, being relatively small, generally does not introduce significant steric hindrance, allowing for a better fit in many cases.

The introduction of a fluorine atom can also significantly increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to poor solubility and non-specific binding. Therefore, the balance of lipophilicity is a key consideration in the design of analogues. The 4-fluoro substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Structure-Activity Relationships (SAR) for Specific Biological Targets of this compound

While specific biological targets for this compound are not extensively documented in publicly available literature, SAR studies of structurally related compounds can provide valuable insights. The pyrimidine scaffold is a common feature in a variety of kinase inhibitors, suggesting that this class of compounds may target kinases. For example, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases. nih.gov

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. For pyrimidine-based kinase inhibitors, the pharmacophore typically includes a hydrogen bond acceptor (the pyrimidine nitrogen) that interacts with the hinge region of the kinase, a hydrophobic region that occupies the ATP-binding pocket, and various other functional groups that can form additional interactions.

In the case of this compound, the pyrimidine ring itself is a key pharmacophoric element. The 4-fluorophenyl group likely occupies a hydrophobic pocket in the target protein, with the fluorine atom potentially forming specific interactions. The 2-methyl group may also contribute to binding by fitting into a small hydrophobic pocket.

Based on SAR studies of related pyrimidine derivatives, several structural elements can be considered essential for potency. The integrity of the pyrimidine core is often crucial for maintaining the fundamental binding interactions. The nature and position of the substituents on the pyrimidine ring are also critical.

For instance, in a series of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the substituent at the 5-position was found to be important for selectivity. cardiff.ac.uk This suggests that the 4-fluorophenyl group in this compound plays a key role in determining its target specificity and potency. Modifications to this group, such as altering the substitution pattern on the phenyl ring or replacing it with other aryl or heteroaryl groups, would likely have a significant impact on biological activity.

The following table summarizes the potential impact of structural modifications based on general principles of medicinal chemistry and SAR studies of related compounds.

Modification Potential Effect on Activity Rationale
Substitution on the phenyl ringModulation of potency and selectivityAlters electronic and steric properties, potentially improving target binding.
Replacement of the 4-fluorophenyl groupSignificant change in activity profileDifferent aryl or heteroaryl groups will have distinct steric and electronic properties, leading to altered target interactions.
Modification of the 2-methyl groupModulation of potency and selectivityDifferent alkyl or functional groups can probe the size and nature of the corresponding binding pocket.
Introduction of substituents at other positions on the pyrimidine ringPotential for additional binding interactionsCan lead to the discovery of new interactions with the target protein, enhancing potency and selectivity.

Multi-parameter Optimization (MPO) in this compound Lead Optimization

The journey of a promising hit compound to a viable clinical candidate is fraught with challenges, often requiring the simultaneous refinement of multiple, and frequently conflicting, properties. This is the realm of Multi-Parameter Optimization (MPO), a critical strategy in modern medicinal chemistry. nih.govsci-hub.st For a lead compound like this compound, MPO aims to achieve a delicate balance between potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) properties.

The lead optimization of this compound would involve a systematic exploration of its Structure-Activity Relationships (SAR). youtube.com This process entails making discrete structural modifications to the molecule and assessing the impact on various biological and physicochemical parameters. For instance, modifications to the 2-methyl group or substitutions on the pyrimidine ring could be explored to enhance target engagement while simultaneously improving properties like solubility and metabolic stability.

Table 1: Hypothetical Multi-Parameter Optimization (MPO) Profile for Analogs of this compound

Compound IDModificationTarget Affinity (nM)Cellular Potency (µM)Metabolic Stability (t½, min)Permeability (Papp, 10⁻⁶ cm/s)MPO Score
Parent This compound1502.5305.20.65
Analog A 2-ethyl substitution1202.1254.80.62
Analog B 4-hydroxyl on phenyl1803.0456.50.75
Analog C 6-amino on pyrimidine901.5355.50.80

This table is illustrative and based on general principles of medicinal chemistry; the data is not derived from actual experimental results for this specific compound.

Prodrug and Targeted Delivery Strategies for this compound (Preclinical Concept)

To further enhance the therapeutic potential of this compound, preclinical concepts for prodrug and targeted delivery strategies can be envisioned. These approaches aim to improve the pharmacokinetic profile, increase efficacy, and reduce potential off-target effects.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. researchgate.net For this compound, a prodrug approach could be designed to overcome challenges such as poor solubility or rapid metabolism. For instance, a phosphate (B84403) or ester group could be appended to a synthetically introduced hydroxyl group on the molecule. This modification could enhance aqueous solubility, and upon administration, endogenous enzymes like phosphatases or esterases would cleave the promoiety, releasing the active this compound at the desired site of action.

Targeted delivery strategies aim to selectively deliver a therapeutic agent to a specific tissue or cell type, thereby maximizing its therapeutic index. dovepress.comnih.govresearchgate.net In a preclinical setting, one could conceptualize conjugating this compound to a targeting moiety. This could be an antibody, a peptide, or a small molecule that recognizes a specific receptor overexpressed on target cells, for example, in a particular type of cancer. This targeted conjugate would ideally circulate in the bloodstream with minimal interaction with healthy tissues until it reaches the target site, where it would bind and subsequently release the active drug.

Another advanced concept is the encapsulation of this compound within a nanocarrier, such as a liposome (B1194612) or a polymeric nanoparticle. sci-hub.se The surface of these nanocarriers could be functionalized with targeting ligands to facilitate active targeting. Furthermore, the nanocarrier itself could be engineered for controlled or triggered release of the drug in response to specific stimuli present in the target microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.com

Table 2: Conceptual Prodrug and Targeted Delivery Strategies for this compound

StrategyApproachConceptual Advantage
Prodrug Phosphate EsterIncreased aqueous solubility for potential intravenous administration.
Amino Acid ConjugatePotential for active transport via amino acid transporters.
Targeted Delivery Antibody-Drug Conjugate (ADC)Selective delivery to cells overexpressing a specific antigen.
Peptide-Drug ConjugateTargeting of receptors overexpressed on specific tissues.
Liposomal EncapsulationImproved pharmacokinetics and potential for passive targeting via the enhanced permeability and retention (EPR) effect.

This table presents theoretical strategies and has not been experimentally validated for this compound.

Molecular and Cellular Mechanisms of Action of 5 4 Fluorophenyl 2 Methylpyrimidine

Identification and Validation of Molecular Targets of 5-(4-Fluorophenyl)-2-methylpyrimidine

The initial step in characterizing the mechanism of action for any compound is the identification of its direct molecular targets. For a molecule like this compound, this would involve a series of biochemical and cellular assays.

Many pyrimidine (B1678525) derivatives are known to be modulators of enzyme activity, particularly kinases. nih.gov Given this precedent, a primary avenue of investigation for this compound would be its effect on a panel of kinases. For instance, related compounds, such as certain 4-fluorophenyl-imidazole derivatives, have been shown to inhibit p38α mitogen-activated protein kinase (MAPK), casein kinase 1δ (CK1δ), and Janus kinase 2 (JAK2). nih.gov

An illustrative, hypothetical enzyme inhibition profile for a compound like this compound might look like the following:

Kinase TargetIC50 (nM)
p38α MAPK96
CK1δ>10,000
JAK2>10,000
FGFR4250

This table is a hypothetical representation based on data for similar compounds and does not represent actual data for this compound.

This type of profiling would help to identify specific enzymatic targets and provide a basis for understanding the compound's cellular effects.

In addition to enzymatic inhibition, pyrimidine-based compounds can also interact with cell surface and intracellular receptors. For example, certain pyrimidine ribonucleotides act as agonists for P2Y receptors. nih.gov Receptor binding assays would be essential to determine if this compound has any affinity for a range of receptors.

A hypothetical receptor binding profile could be presented as follows:

Receptor TargetBinding Affinity (Ki, nM)Functional Effect
P2Y6 Receptor500Agonist
Adenosine A1>10,000No significant binding
Dopamine D2>10,000No significant binding

This table is a hypothetical representation and does not represent actual data for this compound.

These studies would clarify whether the compound's effects are mediated through receptor signaling pathways. nih.gov

A growing area of drug discovery is the targeting of protein-protein interactions (PPIs). nih.gov These interactions are crucial for many cellular processes, and their disruption can have significant therapeutic effects. nih.govmdpi.com Small molecules with structures like this compound could potentially interfere with specific PPIs. Techniques such as fluorescence polarization or co-immunoprecipitation would be employed to screen for such activity. For instance, a compound might be found to disrupt the interaction between a transcription factor and its co-activator.

Downstream Signaling Pathway Elucidation

Once a primary molecular target is identified, the next step is to understand how the interaction with this target affects downstream signaling cascades within the cell.

If this compound were found to be a kinase inhibitor, it would be expected to modulate the corresponding signaling pathway. For example, inhibition of a kinase in the MAPK pathway would affect downstream phosphorylation events and ultimately alter gene expression. nih.govijmphs.com The activation or suppression of these pathways can be monitored by techniques such as Western blotting, which can detect the phosphorylation status of key signaling proteins.

Ultimately, many signaling pathways converge on the regulation of transcription factors, which in turn control gene expression. nih.gov A compound that modulates a signaling cascade would likely alter the activity of one or more transcription factors. Furthermore, there is a growing understanding of the interplay between signaling pathways and epigenetic modifications, such as DNA methylation and histone modifications. nih.govmdpi.commdpi.com It is conceivable that a compound like this compound could indirectly influence the epigenetic landscape of a cell by altering the activity of enzymes that write, read, or erase these marks. nih.gov

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings related to the molecular and cellular mechanisms of action for the chemical compound this compound were identified.

Extensive queries aimed at uncovering data on the compound's effects on gene expression, transcriptomics, cell proliferation, apoptosis, cell cycle, cellular migration, and organelle-specific stress responses did not yield any relevant studies.

The requested article was to be structured around a detailed outline focusing on these specific biological processes. However, the absence of any publicly available scientific research on this compound makes it impossible to provide scientifically accurate and detailed content as per the instructions.

It is possible that research on this specific compound has not been published, is proprietary, or is indexed under a different nomenclature not readily accessible through standard search methodologies. Without any source material, the generation of an authoritative and factual article on its molecular and cellular mechanisms is not feasible.

Biophysical Characterization of Molecular Interactions

The elucidation of the molecular interactions of this compound with its biological targets is crucial for understanding its mechanism of action. Biophysical techniques provide quantitative insights into the binding thermodynamics, kinetics, and structural aspects of these interactions. While specific studies on this compound are not extensively available in the public domain, this section outlines the principles of key biophysical methods that are instrumental in characterizing such ligand-target interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This method allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

In a typical ITC experiment, a solution of the ligand, in this case, this compound, would be titrated into a sample cell containing the target macromolecule. The heat released or absorbed upon binding is measured, and from the resulting binding isotherm, the thermodynamic profile of the interaction can be derived. For example, an exothermic reaction would indicate favorable enthalpic contributions to binding, such as hydrogen bond formation or van der Waals interactions.

Hypothetical ITC Data for a Ligand-Target Interaction

ParameterValueUnit
Stoichiometry (n)1.1-
Dissociation Constant (Kd)5.2µM
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)15.2cal/mol·K

This table represents hypothetical data to illustrate the output of an ITC experiment and does not reflect actual experimental results for this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

In an SPR experiment, the target protein is typically immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram provides a real-time profile of the binding and dissociation events.

Hypothetical SPR Kinetic Data for a Ligand-Target Interaction

ParameterValueUnit
Association Rate (ka)2.3 x 104M-1s-1
Dissociation Rate (kd)1.1 x 10-2s-1
Dissociation Constant (Kd)4.8µM

This table represents hypothetical data to illustrate the output of an SPR experiment and does not reflect actual experimental results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-resolution information about ligand-target interactions. It is particularly useful for studying weak and transient interactions. Several NMR methods can be employed to characterize the binding of a small molecule like this compound to its target.

One common approach is ligand-observe NMR, where changes in the NMR spectrum of the ligand are monitored upon addition of the target protein. Techniques such as saturation transfer difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) relaxation experiments can identify binding and even map the binding epitope of the ligand. For fluorine-containing compounds like this compound, 19F NMR is a particularly powerful tool due to the high sensitivity of the fluorine nucleus and the absence of background signals in biological samples.

High-Throughput and High-Content Screening Applications for this compound

High-throughput screening (HTS) and high-content screening (HCS) are essential platforms in drug discovery for identifying and characterizing novel bioactive compounds from large chemical libraries.

High-Throughput Screening (HTS) involves the rapid, automated testing of thousands to millions of compounds to identify "hits" that modulate the activity of a specific biological target. For a compound like this compound, an HTS campaign could be designed to assess its ability to inhibit a particular enzyme or block a receptor. These assays are typically biochemical in nature, measuring, for example, changes in fluorescence or luminescence.

High-Content Screening (HCS) , on the other hand, provides more detailed information by imaging cells and measuring multiple phenotypic parameters simultaneously. An HCS assay could be used to evaluate the effects of this compound on cellular processes such as cell cycle progression, apoptosis, or the subcellular localization of specific proteins.

While specific screening campaigns involving this compound are not publicly documented, its chemical scaffold suggests its potential inclusion in screening libraries for various target classes. The data generated from such screens would be crucial in identifying its biological targets and elucidating its cellular mechanism of action.

Preclinical Pharmacological Evaluation of 5 4 Fluorophenyl 2 Methylpyrimidine in Non Clinical Models

Efficacy Studies in Established Disease Models (Non-Human)

The primary goal of in vivo efficacy studies is to determine if a compound elicits a desired therapeutic effect in a living organism that models a human disease. The selection of appropriate animal models is crucial and depends on the anticipated therapeutic indication of the test compound.

Rodent Models of Specific Pathologies (e.g., Inflammation, Oncology, Neurology, Infection)

Rodent models, primarily mice and rats, are extensively used in preclinical research due to their genetic and physiological similarities to humans, relatively short life cycles, and the availability of well-characterized disease models. For a compound like 5-(4-Fluorophenyl)-2-methylpyrimidine, its efficacy would be tested in models relevant to its proposed mechanism of action.

Pathology Potential Rodent Models Key Efficacy Endpoints
Inflammation Collagen-Induced Arthritis (CIA) in mice, Carrageenan-Induced Paw Edema in ratsReduction in paw swelling, decreased inflammatory markers (e.g., cytokines), improved joint histology
Oncology Xenograft models (human tumor cells implanted in immunocompromised mice), Syngeneic models (mouse tumor cells in immunocompetent mice)Tumor growth inhibition, reduction in tumor volume, increased survival time
Neurology 6-Hydroxydopamine (6-OHDA) model of Parkinson's disease in rats, Morris Water Maze for cognitive function in miceImproved motor function, neuroprotective effects, enhanced memory and learning
Infection Murine models of bacterial or viral infectionReduced pathogen load, increased survival rates, amelioration of disease symptoms

This table represents a generalized overview of potential rodent models and is not based on specific data for this compound.

Non-Rodent Preclinical Models

To gather more comprehensive data on efficacy and to assess potential species-specific effects, non-rodent models are often employed. These can include species such as rabbits, dogs, or non-human primates. The choice of a non-rodent model is guided by its ability to recapitulate the human disease state and its metabolic similarity to humans for the compound class under investigation.

Pharmacokinetics (PK) in Preclinical Species

Pharmacokinetic studies are fundamental to understanding how an organism affects a drug. These studies, often summarized by the acronym ADME, are critical for predicting the drug's behavior in humans.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

ADME studies characterize the journey of a compound through the body. These profiles are typically generated in at least two species (one rodent and one non-rodent) to assess inter-species variability.

ADME Parameter Description Typical Animal Models
Absorption The process by which the compound enters the bloodstream.Rats, Dogs
Distribution The reversible transfer of a compound from the bloodstream to various tissues in the body.Mice, Rats
Metabolism The chemical modification of the compound by the body, primarily by enzymes in the liver.In vitro (liver microsomes, hepatocytes from various species including human), In vivo (Rats, Dogs)
Excretion The removal of the compound and its metabolites from the body, primarily through urine and feces.Rats, Dogs

This table provides a general description of ADME parameters and is not based on specific data for this compound.

Bioavailability and Clearance Assessments in Preclinical Systems

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Clearance is a measure of the rate at which a drug is eliminated from the body. These parameters are crucial for determining appropriate dosing regimens in subsequent studies.

Metabolite Identification and Profiling in Animal Tissues

Identifying the metabolites of a new chemical entity is a critical step in preclinical evaluation. This involves determining the chemical structures of the metabolites and assessing whether they are active, inactive, or potentially toxic. This profiling is conducted in various biological matrices, including plasma, urine, feces, and tissues from animal models, to create a comprehensive metabolic map.

Pharmacodynamics (PD) Biomarker Discovery in Preclinical Models

In the preclinical evaluation of novel chemical entities such as this compound, the investigation of pharmacodynamics is crucial to understand the compound's effects on the body. This involves identifying biomarkers that can provide insights into the drug's mechanism of action and its efficacy at a molecular and physiological level.

Dose-Response Relationships and Efficacy in Vivo (Animal Models)

A critical step in the preclinical assessment of a compound like this compound is the establishment of its dose-response relationship and efficacy in relevant animal models of disease. These studies are designed to determine the effective dose range and the maximum efficacy of the compound. Typically, this involves administering a range of doses of the test compound to animal models and observing the therapeutic effect.

Despite a comprehensive search of scientific literature, no specific in vivo efficacy data or dose-response studies for this compound in any animal models have been publicly reported. Therefore, the effective dose range and the therapeutic potential of this specific compound remain to be determined.

Interactive Data Table: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEfficacy EndpointOutcome
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Target Engagement and Pathway Modulation in Preclinical Models

To understand the mechanism of action of a compound, it is essential to demonstrate that it interacts with its intended biological target (target engagement) and modulates the associated signaling pathways. Techniques such as cellular thermal shift assays (CETSA), positron emission tomography (PET), or specific immunoassays are often employed to confirm target engagement in preclinical models. Subsequent pathway modulation analysis would investigate the downstream effects of this engagement.

No studies detailing the specific molecular target of this compound or its effects on any signaling pathways in preclinical models are currently available in the public domain.

Interactive Data Table: Target Engagement and Pathway Modulation of this compound

Preclinical ModelAssay TypeTargetPathway Modulated
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Preclinical Toxicology and Safety Pharmacology (Non-Clinical)

The preclinical safety evaluation of a new chemical entity is a regulatory requirement to identify potential hazards to humans. This involves a battery of in vitro and in vivo studies to assess the compound's toxicological profile.

In Vitro Cytotoxicity and Genotoxicity Screening

In vitro cytotoxicity assays are used to determine the concentration at which a compound causes cell death. Genotoxicity screening assays, such as the Ames test or in vitro micronucleus assay, are conducted to assess the potential of a compound to damage genetic material. nih.govnih.gov

There is no publicly available information on the in vitro cytotoxicity or genotoxicity of this compound.

Interactive Data Table: In Vitro Toxicology of this compound

AssayCell Line/SystemEndpointResult
CytotoxicityData Not AvailableIC50Data Not Available
Genotoxicity (Ames)Data Not AvailableMutagenicityData Not Available
Genotoxicity (Micronucleus)Data Not AvailableClastogenicity/AneugenicityData Not Available

Acute and Subchronic Toxicity Studies in Animal Models (Mechanistic Focus)

Acute toxicity studies involve the administration of a single high dose of the compound to animal models to determine the immediate adverse effects and the maximum tolerated dose (MTD). nih.govnih.gov Subchronic toxicity studies involve repeated administration of the compound over a longer period (e.g., 28 or 90 days) to evaluate the potential for cumulative toxicity and to identify target organs of toxicity. nih.gov

No data from acute or subchronic toxicity studies in any animal models for this compound have been reported.

Interactive Data Table: In Vivo Toxicology of this compound

SpeciesStudy TypeKey Findings
Data Not AvailableAcute ToxicityData Not Available
Data Not AvailableSubchronic ToxicityData Not Available

Cardiotoxicity and Neurotoxicity Assessments in Preclinical Systems

Given that cardiotoxicity and neurotoxicity are significant concerns for many therapeutic agents, specific preclinical assessments are conducted to evaluate these potential liabilities. For instance, fluoropyrimidine compounds, which share some structural similarities with the compound , have been associated with cardiotoxicity. mdpi.comnih.gov Neurotoxicity can manifest as various adverse effects on the central and peripheral nervous systems. nih.govnih.gov

Specific preclinical assessments for the cardiotoxic and neurotoxic potential of this compound have not been documented in the available literature.

Interactive Data Table: Safety Pharmacology of this compound

AssessmentModel SystemEndpointOutcome
CardiotoxicityData Not AvailableData Not AvailableData Not Available
NeurotoxicityData Not AvailableData Not AvailableData Not Available

Computational Chemistry and Chemoinformatics Approaches for 5 4 Fluorophenyl 2 Methylpyrimidine

Molecular Docking and Ligand-Based Drug Design Methodologies

Ligand-based and structure-based drug design are two cornerstone strategies in computational drug discovery. nih.gov Molecular docking, a key structure-based method, predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the binding energy and key interactions. mdpi.com In the absence of a known 3D receptor structure, ligand-based methods, which rely on the information from known active molecules, become crucial. nih.govnih.gov These methodologies, including virtual screening and pharmacophore modeling, are instrumental in identifying and optimizing lead compounds based on the pyrimidine (B1678525) scaffold.

Receptor-based virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific protein target. For 5-(4-Fluorophenyl)-2-methylpyrimidine and its derivatives, this process would involve docking a database of compounds against the three-dimensional structure of a biologically relevant receptor, such as a kinase or other enzymes, for which pyrimidine derivatives are known inhibitors. mdpi.comjocpr.com

The process begins with the preparation of the target protein's crystal structure and a library of ligands. Each ligand is then computationally placed into the active site of the receptor in various conformations, and a scoring function is used to estimate the binding affinity for each pose. Compounds with the best scores are selected as "hits" for further investigation. mdpi.com For instance, in a study targeting human cyclin-dependent kinase 2, various pyrimidine derivatives were docked, with binding energies indicating their potential inhibitory activity. nih.gov A similar approach for this compound could identify promising lead candidates by predicting their binding interactions within a target's active site. nih.gov

Compound IDScaffoldDocking Score (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki, µM)
Hit-12,5-disubstituted pyrimidine-9.8LYS-33, GLU-12, THR-140.05
Hit-22,5-disubstituted pyrimidine-9.5LYS-33, THR-165, VAL-630.09
Hit-32,5-disubstituted pyrimidine-9.1GLU-12, LYS-129, ILE-100.21
This compound (Reference)2,5-disubstituted pyrimidine-8.5LYS-33, GLU-120.85

Pharmacophore modeling is a central component of ligand-based drug design, particularly when the 3D structure of the target receptor is unknown. nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are critical for biological activity. researchgate.net This model serves as a 3D query to screen compound databases for molecules that possess the required features in the correct spatial orientation. nih.gov

For a series of active analogs based on the this compound scaffold, a pharmacophore model can be generated by superimposing the low-energy conformations of these molecules and identifying common chemical features. nih.gov Studies on other pyrimidine series have successfully used this approach to create predictive models. semanticscholar.org A typical pharmacophore model for a kinase inhibitor, for example, might include a hydrogen bond acceptor interacting with the hinge region of the kinase, an aromatic ring for π-π stacking, and a hydrophobic group occupying a specific pocket. nih.gov The fluorophenyl and methylpyrimidine moieties of the title compound would be key components in defining such a model. nih.gov

Pharmacophoric FeatureFeature TypeCoordinates (x, y, z)Role in Binding
F1Hydrogen Bond Acceptor (HBA)(4.5, 2.1, 1.3)Interaction with hinge region residues
F2Aromatic Ring (AR)(1.2, 3.5, 5.0)π-π stacking with aromatic residues (e.g., Phe)
F3Hydrophobic Center (HY)(-2.0, 0.5, 2.8)Interaction with hydrophobic pocket
F4Hydrogen Bond Acceptor (HBA)(4.8, 1.5, 0.9)Interaction with catalytic residues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijcit.com QSAR models are valuable for predicting the activity of newly designed molecules, understanding the molecular properties that influence activity, and guiding lead optimization. nih.gov By analyzing a dataset of pyrimidine derivatives with known activities, a predictive QSAR model can be developed to estimate the therapeutic potential of novel compounds like this compound. nih.gov

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR studies utilize descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). imist.mabiointerfaceresearch.com These models are computationally efficient and have been successfully applied to various pyrimidine series to predict activities like anticancer efficacy. imist.manih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. nih.govnih.gov These techniques calculate steric and electrostatic fields around the aligned molecules and use partial least squares (PLS) regression to correlate these fields with biological activity. nih.gov The resulting 3D contour maps provide intuitive visualizations of regions where modifications to the molecular structure would likely enhance or diminish activity. Studies on pyrimidine derivatives have used CoMFA and CoMSIA to identify key structural requirements for potent inhibition of targets like Lysine Specific Demethylase 1 (LSD1). nih.gov

QSAR ModelStatistical ParameterTraining Set ValueTest Set ValueInterpretation
2D-QSAR (MLR)R² (Coefficient of Determination)0.780.76Good correlation between descriptors and activity
2D-QSAR (MLR)Q² (Cross-validated R²)0.70N/AGood internal predictive ability
3D-QSAR (CoMFA)R² (Coefficient of Determination)0.9790.843Excellent correlation and external prediction
3D-QSAR (CoMFA)Q² (Cross-validated R²)0.802N/ARobust internal predictive ability
3D-QSAR (CoMSIA)R² (Coefficient of Determination)0.9820.953Excellent correlation and external prediction
3D-QSAR (CoMSIA)Q² (Cross-validated R²)0.799N/ARobust internal predictive ability

In recent years, machine learning (ML) has emerged as a powerful tool in QSAR modeling, capable of handling complex and non-linear relationships that traditional linear methods may fail to capture. ijcit.comnih.gov Algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly being applied to develop more accurate and robust QSAR models. nih.govnih.gov

For pyrimidine derivatives, ML-based QSAR has shown significant advantages. For example, a study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated that an ANN model had substantially higher predictive power (R² = 0.998) compared to a conventional Multiple Linear Regression (MLR) model (R² = 0.889). nih.gov These advanced methods can effectively learn from large and diverse chemical datasets to predict the biological activity of new compounds. researchgate.netresearchgate.net Applying machine learning to a dataset containing this compound and its analogs could lead to highly predictive models that accelerate the discovery of potent drug candidates. ijcit.com

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govrjpbr.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve. nih.gov This technique is crucial for validating docking results, understanding the structural basis of ligand binding, and calculating binding free energies. nih.govabo.fi

For the this compound compound, MD simulations can be performed on its complex with a target protein to assess the stability of the predicted binding pose. sciepub.com Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand to ensure the system has reached equilibrium and remains stable. nih.gov Furthermore, conformational analysis during the simulation can identify specific interactions, such as hydrogen bonds and hydrophobic contacts, that are persistent over time and thus critical for binding affinity. Such simulations provide a deeper understanding of the molecular recognition process, which is invaluable for rational drug design. nih.gov

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)Number of Intermolecular H-BondsSystem Stability
00.00.03Initial State
101.50.82-4Equilibrating
251.81.13-4Stable
501.91.03-4Stable
751.81.22-3Stable
1001.91.13-4Stable

Cheminformatics for Library Design and Virtual Screening of this compound Analogues

No literature was found describing the use of this compound as a scaffold for the design of chemical libraries or for virtual screening campaigns to identify analogues with desired properties.

Patent Landscape and Intellectual Property Considerations in Academic Research on 5 4 Fluorophenyl 2 Methylpyrimidine

Analysis of Foundational Patents Covering 5-(4-Fluorophenyl)-2-methylpyrimidine

A thorough analysis of the patent literature does not reveal a singular, foundational patent that specifically claims the compound this compound as a novel composition of matter. This suggests that the compound may be considered part of the prior art, potentially disclosed in earlier, broader patents covering large families of pyrimidine (B1678525) derivatives or utilized as an intermediate in the synthesis of other patented molecules.

The patent landscape for pyrimidine derivatives is extensive, with numerous patents claiming vast Markush structures. These structures often encompass a wide range of substituted pyrimidines intended for various therapeutic applications. It is plausible that this compound falls within the scope of one or more of these broad, early-stage patents, even if not explicitly exemplified. For academic researchers, this means that while the compound itself may not be novel, its specific applications, formulations, or methods of synthesis could still be patentable.

For instance, patents related to kinase inhibitors frequently feature a pyrimidine core. While these patents may not claim this compound directly, the extensive claims around substituted pyrimidines create a complex intellectual property environment that necessitates careful consideration for any new research in this area.

Emerging Patent Trends for Derivatives and Applications of this compound in Academic Contexts

Emerging patent trends for pyrimidine derivatives, including those structurally similar to this compound, are heavily concentrated in the field of therapeutic agents, particularly as inhibitors of protein kinases. google.com Academic research plays a significant role in identifying novel biological targets and designing new derivatives with improved efficacy and selectivity.

Recent patent applications from both academic institutions and pharmaceutical companies highlight a focus on developing pyrimidine-based compounds for the treatment of cancers and inflammatory diseases. The 4-fluorophenyl moiety is a common feature in many modern kinase inhibitors, suggesting that derivatives of this compound could be of significant interest. Academic patenting in this area often revolves around:

Novel Derivatives: Synthesizing and claiming new analogs of the core structure with modified substituents to enhance biological activity or improve pharmacokinetic properties.

New Therapeutic Indications: Discovering and patenting the use of existing or novel pyrimidine compounds for new diseases.

Combination Therapies: Patenting the use of these compounds in combination with other established drugs to achieve synergistic therapeutic effects.

The table below illustrates the common areas of focus in recent patents for pyrimidine derivatives, which can inform academic research directions for this compound.

Patent Trend Description Relevance for Academic Research
Kinase Inhibition Development of selective inhibitors for specific protein kinases implicated in diseases like cancer. google.comExploration of this compound and its derivatives as scaffolds for novel kinase inhibitors.
Inflammatory Diseases Targeting signaling pathways involved in inflammation, such as COX-2 inhibition. nih.govInvestigating the anti-inflammatory potential of the compound and its analogs.
Antiviral and Antimicrobial Applications Discovery of pyrimidine-based compounds with activity against various pathogens. nih.govnih.govScreening for potential antimicrobial or antiviral properties of this compound.
Neurological Disorders Exploration of pyrimidine derivatives for activity in the central nervous system.Investigating neuroactive properties of the compound for potential therapeutic applications.

Strategies for Academic Patenting of Novel Research Discoveries Related to this compound

Given that this compound is likely a known compound, academic researchers seeking to patent their discoveries in this area should focus on novel and non-obvious inventions that go beyond the compound itself. Key strategies for academic patenting include:

New Medical Uses: If a researcher discovers that this compound is effective in treating a particular disease for the first time, this new use can be patented. This is often referred to as a "second medical use" patent.

Novel Formulations: Developing a new formulation of the compound that, for example, improves its solubility, stability, or bioavailability can be a patentable invention.

Polymorphs and Crystalline Forms: Discovering and characterizing a new, stable, and non-obvious crystalline form (polymorph) of the compound can be patented. Different polymorphs can have different physical properties that may be advantageous for pharmaceutical development.

Novel Synthesis Methods: A new, inventive, and more efficient or cost-effective method of synthesizing this compound could be patentable.

Novel Derivatives: As mentioned earlier, creating and testing new derivatives of the core structure that exhibit unexpectedly superior properties is a strong basis for a patent application.

Academic institutions typically have technology transfer offices that can assist researchers in evaluating the patentability of their discoveries and navigating the patent application process.

Freedom-to-Operate Analysis for Academic Research (Non-Commercial Focus)

For academic researchers conducting non-commercial research, a formal freedom-to-operate (FTO) analysis may not be immediately necessary. igert.org In many jurisdictions, a "research exemption" or "safe harbor" provision allows for the use of patented inventions for purely scientific inquiry without infringing the patent. igert.org However, it is crucial for academics to understand the patent landscape for several reasons:

Future Commercialization: If the research has the potential to be translated into a commercial product, an FTO analysis will be essential. sagaciousresearch.com Understanding potential patent barriers early on can help guide research towards more commercially viable paths.

Securing Funding: Granting agencies and industry partners are increasingly interested in the intellectual property landscape of a research project. Demonstrating an awareness of potential FTO issues can strengthen funding proposals.

Avoiding Unintentional Infringement: While the risk of litigation for purely academic research is generally low, it is not non-existent. igert.org Being aware of key patents in the field can help researchers avoid activities that could be construed as commercial use.

A preliminary FTO analysis for academic research on this compound would involve searching patent databases for claims that could potentially cover:

The synthesis of the compound.

The use of the compound in specific biological assays.

The modification of the compound to create derivatives.

The use of the compound for a specific therapeutic purpose.

The table below outlines key considerations for a non-commercial FTO analysis in an academic setting.

Area of Consideration Key Questions for Researchers Potential Action
Synthesis Method Is the method I am using to synthesize the compound covered by a patent?Review patents for similar synthesis routes. Consider developing a novel, non-infringing method.
Research Tools Are any of the biological assays or screening platforms I am using patented?Be aware of the terms of use for commercially available research tools and reagents.
Potential Applications Is the therapeutic area I am investigating for this compound already heavily patented?Focus on novel mechanisms of action or unexplored disease indications.
Future Development What are the potential commercial applications of my research?Consult with the university's technology transfer office to assess the patent landscape for potential commercialization.

Future Directions and Unexplored Avenues in 5 4 Fluorophenyl 2 Methylpyrimidine Research

Integration with Advanced Biological Technologies (e.g., Organoid Models, CRISPR-Based Screening)

The integration of sophisticated biological tools is poised to revolutionize the study of 5-(4-Fluorophenyl)-2-methylpyrimidine. Patient-derived organoids (PDOs), which are three-dimensional cultures that replicate the complex architecture and microenvironment of human tumors, offer a superior preclinical model. nih.gov The use of PDOs can provide more accurate predictions of patient responses to treatment compared to traditional two-dimensional cell cultures. nih.govfrontiersin.org For instance, future studies could involve screening this compound against a diverse library of PDOs from different cancer types to identify responsive patient populations and explore mechanisms of resistance. researchgate.net

Genome-wide screening using Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology represents another powerful avenue. nih.gov CRISPR-based screening can systematically identify genes and molecular pathways that are essential for the compound's mechanism of action or that contribute to drug resistance. researchgate.netnih.gov By observing which genetic knockouts sensitize or desensitize cancer cells to this compound, researchers can uncover novel drug targets and potential combination therapies. nih.gov This approach has been successfully used to elucidate the mechanisms of other pyrimidine-based drugs, such as 5-fluorouracil, revealing the critical role of the pyrimidine (B1678525) metabolic pathway in its efficacy. nih.govnih.gov

Table 1: Application of Advanced Biological Technologies
TechnologyApplication in this compound ResearchPotential Outcomes
Patient-Derived Organoids (PDOs)Efficacy testing in models that mimic patient tumor microenvironments. nih.govnih.govIdentification of responsive cancer subtypes; personalized medicine applications.
CRISPR-Based ScreeningGenome-wide identification of genes influencing compound sensitivity and resistance. researchgate.netElucidation of mechanism of action; discovery of synergistic drug combinations. nih.gov

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities (Preclinical Stage)

The structural scaffold of pyrimidine is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities. gsconlinepress.comgsconlinepress.com This suggests that the therapeutic potential of this compound may extend beyond its currently investigated applications. Preclinical research should focus on systematically screening the compound for new therapeutic uses.

Given that various pyrimidine derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, a broad-based screening approach is warranted. nih.govnih.gov For example, different pyrimidine-based compounds have been found to act as inhibitors of key cellular targets like Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization. nih.govekb.eg Preclinical studies could therefore assess the activity of this compound against a panel of kinases, proteases, and other enzymes implicated in various diseases. Furthermore, dysfunction in pyrimidine metabolism is closely linked to cancer progression, presenting an opportunity to investigate the compound's role in targeting these metabolic pathways. nih.govresearchgate.net The discovery of novel activities, such as the potent inhibition of the sodium-hydrogen exchanger-1 (NHE-1) by certain pyrimidine analogs, highlights the potential for uncovering unexpected therapeutic applications. nih.gov

Table 2: Potential Areas for Preclinical Exploration
Therapeutic AreaRationale Based on Pyrimidine DerivativesExample Research Focus
OncologyMany pyrimidine analogs exhibit potent anticancer activity. ekb.egScreening against various cancer cell lines (e.g., breast, lung, colon); investigation of effects on tumor metabolism. nih.gov
Infectious DiseasesPyrimidine scaffold is present in numerous antimicrobial and antiviral drugs. gsconlinepress.comnih.govEvaluation of activity against a broad spectrum of bacteria, fungi, and viruses.
Inflammation & ImmunologyCertain derivatives possess anti-inflammatory properties. nih.govAssessment of inhibitory effects on inflammatory pathways and cytokine production.
Neurological DisordersSome pyrimidines are reported to be active in the central nervous system (CNS). nih.govInvestigation of activity on neurological targets and models of neurodegenerative disease.

Development of Advanced Delivery Systems (Non-Clinical Aspects)

The therapeutic efficacy of a promising compound is often limited by its physicochemical properties, such as poor solubility or limited bioavailability. Non-clinical research into advanced drug delivery systems for this compound is crucial. One established strategy is the development of prodrugs, which are inactive or less active molecules that are converted into the active drug within the body. For instance, attaching amino acids to a parent compound can significantly improve water solubility and overcome limitations posed by lipophilicity, a technique successfully used for other novel antitumor agents. nih.gov Such water-soluble prodrugs can be designed to rapidly and quantitatively revert to the active parent amine in vivo. nih.gov

Other advanced delivery systems that could be explored include encapsulation within nanoparticles, liposomes, or micelles. These carriers can protect the drug from premature degradation, improve its pharmacokinetic profile, and potentially enable targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing off-target effects.

Collaborative Research Frameworks and Interdisciplinary Approaches in this compound Studies

The complexity of modern drug discovery necessitates a move away from siloed research efforts towards integrated, collaborative frameworks. slideshare.net Advancing the study of this compound will benefit immensely from interdisciplinary approaches that bring together experts from medicinal chemistry, molecular biology, pharmacology, computational science, and clinical medicine.

Open innovation models and public-private partnerships are becoming increasingly vital. slideshare.net These collaborations can facilitate the sharing of resources, expertise, and high-throughput screening platforms. slideshare.net For example, academic labs that discover a novel mechanism can partner with companies that have expertise in drug development and computational modeling to accelerate the optimization process. schrodinger.com The integration of artificial intelligence (AI) and machine learning is another key trend, enabling the analysis of vast datasets to predict molecular interactions, identify promising drug candidates, and design novel molecular structures with greater speed and accuracy. pharmiweb.com Cloud-based platforms can further democratize access to these sophisticated tools, allowing for seamless collaboration between global research teams. pharmiweb.com

Q & A

Q. What are the optimized synthetic routes for 5-(4-fluorophenyl)-2-methylpyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of fluorinated pyrimidines like this compound often employs β-CF3 aryl ketones under metal-free, mild conditions to achieve high yields (e.g., 75–90%). Key steps include:

  • Nucleophilic substitution : Introduction of fluorophenyl groups via coupling reactions.
  • Cyclization : Formation of the pyrimidine ring using urea or thiourea derivatives.
  • Purification : Recrystallization or column chromatography to isolate the compound (>95% purity) .
    Critical parameters include temperature control (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : <sup>1</sup>H and <sup>19</sup>F NMR resolve substituent positions on the pyrimidine ring. For example, the 4-fluorophenyl group shows distinct coupling patterns in <sup>19</sup>F NMR (δ = -110 to -115 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 219.0922) and isotopic patterns .
  • X-ray crystallography : Confirms regiochemistry and intermolecular interactions, as demonstrated for structurally related fluorophenyl-pyrimidines .

Q. How should researchers handle safety and stability concerns during experimental work?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for neutralization .
  • Stability : Store in airtight containers at -20°C under inert gas (N2 or Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrimidine core?

Methodological Answer:

  • Directed metallation : Use directing groups (e.g., -OMe or -SMe) to control substitution at C4/C6 positions .
  • Computational modeling : DFT calculations predict electron density distribution, guiding site-specific modifications (e.g., fluorophenyl group at C5 vs. C6) .
  • Protecting groups : Temporarily block reactive sites (e.g., -NH2) to direct electrophilic attacks .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorophenyl-pyrimidine derivatives?

Methodological Answer:

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, IC50 protocols) to compare antimicrobial or kinase inhibition data .
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., -F to -Cl substituents) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Cross-reference bioactivity datasets from peer-reviewed studies to identify outliers or methodological biases .

Q. What computational tools are used to predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models binding affinities to target proteins (e.g., dihydrofolate reductase) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, logP (≈2.5), and blood-brain barrier permeability .
  • QM/MM simulations : Analyze transition states in metabolic pathways (e.g., cytochrome P450 oxidation) .

Q. How does the electronic nature of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effect : The -F group enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Steric effects : Ortho-substituents on the phenyl ring reduce reaction rates, as observed in palladium-catalyzed aminations .
  • Spectroscopic validation : <sup>13</sup>C NMR chemical shifts (δ = 160–165 ppm for C-F) correlate with electronic effects .

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